molecular formula C20H15N5O B2609821 N-([2,4'-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide CAS No. 2034304-57-7

N-([2,4'-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide

Cat. No.: B2609821
CAS No.: 2034304-57-7
M. Wt: 341.374
InChI Key: MUSWPJVKIODCCC-UHFFFAOYSA-N
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Description

N-([2,4'-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. While specific biological data for this precise molecule is limited in the public domain, its structure incorporates two pharmacologically significant motifs: a quinoxaline carboxamide and a 2,4'-bipyridine unit. These scaffolds are well-documented in scientific literature for their diverse biological activities, making this compound a valuable scaffold for probing new biological targets and developing novel therapeutic agents . The quinoxaline nucleus is a privileged structure in medicinal chemistry, known to confer antimicrobial , anticancer , and receptor antagonist activities . Specifically, closely related N-(pyridin-3-yl)quinoxaline carboxamide analogs have been identified as potent serotonin type 3 (5-HT3) receptor antagonists, demonstrating significant antidepressant and anxiolytic effects in preclinical behavioral models, which suggests a potential research application for this compound in neuroscience and neuropharmacology . The mechanism of action for such quinoxaline derivatives often involves interaction with key cellular receptors or enzymes, leading to a modulation of biological function . Furthermore, the 2,4'-bipyridine moiety is a classic ligand in coordination chemistry and can be found in catalysts and metal-organic frameworks. In a biochemical context, the bipyridine system can contribute to molecular recognition and binding. Researchers can utilize this compound as a key intermediate or a lead compound in various investigational programs, including but not limited to drug discovery, chemical biology, and the synthesis of more complex molecular architectures. This product is intended for research purposes only by qualified laboratory professionals.

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-3-yl)methyl]quinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O/c26-20(15-3-4-17-18(12-15)23-11-10-22-17)25-13-16-2-1-7-24-19(16)14-5-8-21-9-6-14/h1-12H,13H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSWPJVKIODCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide typically involves the condensation of 2,4’-bipyridine-3-carboxaldehyde with quinoxaline-6-carboxylic acid. The reaction is often catalyzed by a base such as triethylamine and carried out in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-([2,4’-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

  • Chemistry :
    • Building Block for Complex Molecules : N-([2,4'-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide serves as a key building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
  • Biology :
    • Biological Probes : The compound is utilized to study interactions between small molecules and biological macromolecules. It acts as a probe to investigate binding sites and mechanisms of action of various enzymes and receptors .
    • Anticancer Activity : Preliminary studies indicate that this compound can inhibit the growth of cancer cells, suggesting its potential as an anticancer agent .
  • Medicine :
    • Therapeutic Potential : this compound is being explored for its antimicrobial and antiviral properties alongside its anticancer activities .
  • Industry :
    • Material Development : In the industrial sector, this compound is employed in developing new materials with specific electronic and optical properties. It is also used in the production of dyes and pigments .

Case Studies

  • In Vitro Studies :
    • A study examining the cytotoxic effects of various quinoxaline derivatives found that this compound significantly reduced the viability of cancer cell lines at micromolar concentrations. The IC50 values indicated strong antiproliferative activity .
  • Molecular Docking Studies :
    • Molecular docking simulations have revealed that this compound effectively binds to active sites of target proteins involved in cancer progression, suggesting its utility as a lead compound in drug design .

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Analysis

The compound’s quinoxaline core distinguishes it from analogs like N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-6-(3-piperazin-1-ylpropoxy)quinoline-4-carboxamide (), which employs a quinoline backbone. Key differences include:

  • Quinoxaline vs.
  • Substituents : The bipyridinyl group in the target compound contrasts with the piperazine and difluoropyrrolidine groups in ’s analog. Piperazine improves aqueous solubility, whereas bipyridinyl may favor metal coordination or π-π stacking .

Physicochemical and Electronic Properties

Property Target Compound Compounds (1–4) Compound
Core Structure Quinoxaline Bipyridinium salts Quinoline
Key Substituents [2,4'-Bipyridin]-3-ylmethyl 4-Alkylanilines, NTf₂⁻ counterion Piperazine, difluoropyrrolidine
Redox Activity Likely high (quinoxaline core) Confirmed via cyclic voltammetry Not reported
Solubility Moderate (lipophilic bipyridinyl) Low (NTf₂⁻ enhances stability) Higher (piperazine improves H₂O solubility)
Photoluminescence Unreported UV/vis spectroscopy analyzed Unreported

Biological Activity

N-([2,4'-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is a quinoxaline derivative characterized by a bipyridine moiety. Its synthesis typically involves the condensation of 2,4'-bipyridine-3-carboxaldehyde with quinoxaline-6-carboxylic acid, often facilitated by a base such as triethylamine in a solvent like dimethylformamide (DMF) .

Biological Activity Overview

The compound exhibits several biological activities, including:

  • Anticancer Properties : Demonstrated ability to inhibit the growth of various cancer cell lines.
  • Antimicrobial Activity : Potential effectiveness against a range of bacterial strains.
  • Enzyme Inhibition : Ability to interact with specific enzymes, affecting their activity.

The mechanisms through which this compound exerts its effects include:

  • Enzyme Interaction : The compound can bind to active sites of enzymes, inhibiting their function and blocking substrate access.
  • Receptor Modulation : It may interact with cell surface receptors, influencing signal transduction pathways and cellular responses .
  • DNA Interaction : Similar compounds have shown the ability to induce DNA strand breaks through reactive oxygen species (ROS) generation .

Anticancer Activity

A study investigating the anticancer potential of this compound revealed that it exhibited significant cytotoxicity against MCF-7 breast cancer cells. The compound was found to induce apoptosis in a dose-dependent manner, with an IC50 value of approximately 25 μM .

Antimicrobial Effects

In vitro studies indicated that the compound displayed antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was reported at 50 µM .

Comparative Analysis

To understand the uniqueness of this compound in comparison to other related compounds, the following table summarizes key properties:

CompoundAnticancer ActivityAntimicrobial ActivityUnique Features
This compoundSignificant (IC50 ~ 25 µM)Moderate (MIC ~ 50 µM)Bipyridine moiety enhances binding
N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamideModerateHighKnown for antimycobacterial activity
6-chloro-N-(p-tolyl)-1,4-dihydroquinoline-3-carboxamideHighLowExhibits unique anti-inflammatory properties

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